CYCLO(-SER-SER)
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Overview
Description
CYCLO(-SER-SER) is a chemical compound belonging to the class of piperazine-2,5-diones. This compound is characterized by the presence of two hydroxymethyl groups attached to the piperazine ring. Piperazine-2,5-diones are known for their diverse biological activities, including anticancer, antibiotic, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CYCLO(-SER-SER) can be achieved through various synthetic routes. One common method involves the reaction of an appropriate diamine with a diacid chloride under controlled conditions. The reaction typically proceeds via the formation of an intermediate, which is then cyclized to form the piperazine-2,5-dione core. The hydroxymethyl groups can be introduced through subsequent functionalization reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: CYCLO(-SER-SER) undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
CYCLO(-SER-SER) has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anticancer, antibiotic, and antibacterial properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Mechanism of Action
The mechanism of action of CYCLO(-SER-SER) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
- (3S,6S)-3-Benzyl-6-(hydroxymethyl)piperazine-2,5-dione
- (3S,6S)-3,6-Dibenzyl-3-(hydroxymethyl)piperazine-2,5-dione
Comparison: Compared to its similar compounds, CYCLO(-SER-SER) is unique due to the presence of two hydroxymethyl groups, which can significantly influence its chemical reactivity and biological activity. The hydroxymethyl groups provide additional sites for functionalization, making it a versatile compound for various applications .
Properties
IUPAC Name |
(3S,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)/t3-,4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWGHSHLNOADHI-IMJSIDKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(C(=O)N1)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1C(=O)N[C@H](C(=O)N1)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426303 |
Source
|
Record name | (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23409-30-5 |
Source
|
Record name | (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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